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Abstract
Hepcidin, the master regulator of iron homeostasis, is a key therapeutic target for a range of

iron-overload and iron-deficiency disorders. Dysregulation of hepcidin production can lead to

conditions such as anemia of chronic disease and iron-refractory iron deficiency anemia

(IRIDA). KER-047 is an investigational, orally bioavailable, selective small molecule inhibitor of

activin receptor-like kinase-2 (ALK2), a key component of the bone morphogenetic protein

(BMP) signaling pathway that governs hepcidin expression. This technical guide provides an in-

depth overview of the mechanism of action of KER-047 and its role in hepcidin regulation,

supported by available preclinical and clinical data.

Introduction: The Hepcidin-Iron Axis
Iron is an essential element for numerous physiological processes, including oxygen transport,

DNA synthesis, and cellular respiration. Systemic iron levels are tightly controlled by the

peptide hormone hepcidin, which is primarily synthesized in the liver. Hepcidin reduces serum

iron by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and

hepatocytes, leading to its internalization and degradation. This action blocks dietary iron

absorption and the release of recycled iron from macrophages.

The expression of hepcidin is principally regulated by the BMP/SMAD signaling pathway. The

binding of BMP ligands (predominantly BMP6) to a receptor complex, consisting of a type I
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receptor (ALK2 or ALK3) and a type II receptor (BMPR2 or ACVR2A/B), along with the co-

receptor hemojuvelin (HJV), triggers a signaling cascade. This leads to the phosphorylation of

SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus

to induce the transcription of the hepcidin gene (HAMP).

In certain pathological states, such as anemia of inflammation and IRIDA, hepcidin levels are

inappropriately elevated, leading to iron sequestration and restricted erythropoiesis. IRIDA is a

rare genetic disorder caused by mutations in the TMPRSS6 gene, which encodes the

transmembrane serine protease matriptase-2. Matriptase-2 normally suppresses hepcidin

production by cleaving HJV. Loss of matriptase-2 function results in unchecked BMP/SMAD

signaling and consequently, high hepcidin levels.

KER-047: A Selective ALK2 Inhibitor
KER-047 is a novel, orally administered small molecule designed to be a potent and selective

inhibitor of ALK2.[1] By targeting ALK2, KER-047 aims to modulate the BMP/SMAD signaling

pathway, thereby reducing hepcidin production and increasing the availability of systemic iron

for red blood cell production.[2][3] This targeted approach holds promise for the treatment of

anemias characterized by high hepcidin levels.

Mechanism of Action
KER-047 exerts its pharmacological effect by directly inhibiting the kinase activity of ALK2. This

inhibition prevents the phosphorylation of downstream SMAD1/5/8 proteins, a critical step in

the signaling cascade that leads to hepcidin gene transcription. The reduction in SMAD

signaling leads to decreased hepcidin synthesis and secretion from hepatocytes. Lower

circulating hepcidin levels result in increased ferroportin on cell surfaces, leading to enhanced

iron absorption from the gut and mobilization of iron from stores in the liver and spleen.
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Caption: KER-047 inhibits ALK2, blocking SMAD phosphorylation and reducing hepcidin
production.

Preclinical and Clinical Evidence
Preclinical Studies
Preclinical investigations in a mouse model of IRIDA, created by TMPRSS6 siRNA knockdown,

have demonstrated the potential of ALK2 inhibition.[4] In this model, treatment with a selective

ALK2 inhibitor led to a reduction in hepcidin levels, an increase in serum iron, and an

amelioration of anemia. These findings provided a strong rationale for the clinical development

of KER-047.

Clinical Trials
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and

pharmacodynamics of KER-047 in healthy adult volunteers. The study included single

ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][3]

The administration of KER-047 resulted in dose-dependent changes in iron metabolism

biomarkers, consistent with the inhibition of ALK2.[5] Key findings included:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8134263?utm_src=pdf-body-img
https://ir.kerostx.com/static-files/8497fe6f-5bd9-4987-8697-c132b9337c28
https://ash.confex.com/ash/2020/webprogram/Paper140323.html
https://www.researchgate.net/publication/346665229_Administration_of_KER-047_a_Novel_ALK2_Inhibitor_Elicited_Robust_and_Sustained_Increases_in_Serum_Iron_in_Healthy_Participants
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Increased Serum Iron and Transferrin Saturation (TSAT): Rapid, robust, and sustained dose-

related increases in serum iron and TSAT were observed.[2]

Decreased Ferritin: A reduction in serum ferritin levels was noted, indicative of iron

mobilization from stores.[5]

Decreased Hepcidin: Dose-dependent decreases in serum hepcidin were observed in the

MAD cohorts.[5]

Increased Reticulocyte Hemoglobin: An increase in reticulocyte hemoglobin content

suggested enhanced iron availability for erythropoiesis.[2]

Table 1: Summary of Pharmacodynamic Effects of KER-047 in Phase 1 MAD Study (Qualitative

Summary)

Biomarker
Effect Observed with
Increasing Doses of KER-
047

Implication

Serum Hepcidin Decrease
Successful target engagement

and pathway inhibition

Serum Iron Increase
Increased iron mobilization

and/or absorption

Transferrin Saturation (TSAT) Increase
Greater availability of iron for

transport

Serum Ferritin Decrease
Mobilization of iron from

storage sites

Reticulocyte Hemoglobin Increase
Enhanced iron incorporation

into new red blood cells

Note: Specific quantitative data from the Phase 1 MAD cohorts were presented in figures at

scientific conferences but are not publicly available in tabular format.[5]

A Phase 2, open-label, dose-escalation and expansion study of KER-047 was initiated for the

treatment of patients with IRIDA. Preliminary data from a single patient in the first dose cohort
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(25 mg once daily) have been reported.

Table 2: Preliminary Results from a Single Patient in the Phase 2 IRIDA Trial

Parameter Day 1 (Predose) Day 8 Day 15

KER-047 Dose - 25 mg QD 25 mg QD

Hepcidin (nM) 5.9 2.4 4.7

TSAT (%) 5.2 5.6 4.6

TSAT/Hepcidin Ratio 0.88 2.33 0.98

MCV (fL) 70 72 72

Hemoglobin (g/dL) 12.6 12.4 12.9

Data from a single patient should be interpreted with caution. These preliminary results show a

trend towards a decrease in hepcidin and an increase in the TSAT/hepcidin ratio during

treatment, which is consistent with the mechanism of action of KER-047.

Experimental Protocols
Preclinical IRIDA Mouse Model
A mouse model of IRIDA was established using small interfering RNA (siRNA) to knock down

the expression of Tmprss6.[4] C57BL/6 mice were treated intravenously with lipid-encapsulated

siRNA targeting Tmprss6. Following confirmation of the disease phenotype (anemia and low

serum iron), mice were treated with a selective ALK2 inhibitor. Hematological parameters,

serum iron, and serum hepcidin were measured at the end of the study.[4]

Phase 1 Clinical Trial Design
The Phase 1 study was a randomized, double-blind, placebo-controlled trial in healthy

volunteers.[2]

Part 1 (Single Ascending Dose): Participants received a single oral dose of KER-047 or

placebo.
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Part 2 (Multiple Ascending Dose): Participants received daily oral doses of KER-047 or

placebo for up to 7 days.[3]

Endpoints included safety, tolerability, pharmacokinetics, and pharmacodynamic markers of

iron metabolism (serum iron, TSAT, ferritin, hepcidin, and reticulocyte hemoglobin).[2]
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Caption: Workflow for the Phase 1 Single and Multiple Ascending Dose clinical trial of KER-
047.

Biomarker Analysis
While specific assay details for the KER-047 trials are not publicly available, standard methods

for measuring iron-related biomarkers are well-established.
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Serum Hepcidin: Typically measured by competitive enzyme-linked immunosorbent assay

(ELISA) or by liquid chromatography-mass spectrometry (LC-MS/MS) for more precise

quantification.[6]

Serum Iron and Transferrin: Measured using colorimetric assays. Transferrin saturation is

then calculated.

Serum Ferritin: Measured by immunoassay.

Complete Blood Count (CBC): Including hemoglobin and reticulocyte parameters, is

performed using automated hematology analyzers.

Conclusion
KER-047, a selective inhibitor of ALK2, has demonstrated a clear mechanism of action in the

regulation of hepcidin. By targeting a key upstream regulator in the hepcidin signaling pathway,

KER-047 has shown the potential to decrease hepcidin levels, leading to the mobilization of

iron stores and increased iron availability for erythropoiesis. The results from the Phase 1 study

in healthy volunteers are promising, and the preliminary data from the Phase 2 trial in patients

with IRIDA further support the therapeutic potential of this approach. Further clinical

investigation is needed to fully elucidate the efficacy and safety profile of KER-047 in patient

populations with anemias driven by elevated hepcidin. As of late 2023, Keros Therapeutics has

indicated a deprioritization of the KER-047 program for functional iron deficiency in MDS and

myelofibrosis, while continuing to evaluate strategic partnerships.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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